1,2-Dimethylcyclopentadienyllithium
Overview
Description
1,2-Dimethylcyclopentadienyllithium is an organolithium compound that belongs to the class of cyclopentadienyl derivatives. These compounds are known for their significant role in organometallic chemistry, particularly as ligands in transition metal complexes. The presence of lithium in the compound enhances its reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopentadienyllithium can be synthesized through the lithiation of 1,2-dimethylcyclopentadiene. This process typically involves the reaction of 1,2-dimethylcyclopentadiene with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds via deprotonation of the cyclopentadiene to form the lithium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature control and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylcyclopentadienyllithium undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Complexation Reactions: It forms complexes with transition metals, which are valuable in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include halides and carbonyl compounds.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Temperature: Reactions are typically carried out at low temperatures to prevent decomposition.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in complexation reactions with transition metals, metallocene complexes are often formed.
Scientific Research Applications
1,2-Dimethylcyclopentadienyllithium has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organometallic compounds and as a ligand in transition metal complexes.
Catalysis: The metallocene complexes formed from this compound are used as catalysts in polymerization reactions and other organic transformations.
Material Science: It is used in the preparation of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopentadienyllithium involves the formation of a reactive lithium-carbon bond. This bond can participate in various chemical reactions, such as nucleophilic substitution and complexation with transition metals. The lithium atom acts as a strong base, facilitating deprotonation and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyllithium: Similar in structure but lacks the methyl groups, leading to different reactivity and stability.
Pentamethylcyclopentadienyllithium: Contains five methyl groups, resulting in increased steric hindrance and different chemical properties.
Uniqueness
1,2-Dimethylcyclopentadienyllithium is unique due to the presence of two methyl groups at the 1 and 2 positions of the cyclopentadienyl ring. This substitution pattern influences its reactivity and the types of complexes it can form with transition metals, making it a valuable compound in organometallic chemistry.
Properties
IUPAC Name |
lithium;1,5-dimethylcyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9.Li/c1-6-4-3-5-7(6)2;/h3-5H,1-2H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUMIDFKQFVWKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=CC=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Li | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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